4-Methoxy-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a synthetically derived organic compound belonging to the class of substituted thiazolyl-triazole derivatives. It is primarily studied for its potential as a lead compound in developing novel therapeutic agents. []
The molecular structure of 4-methoxy-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is characterized by a central 1,2,4-triazole ring system. [] This ring is substituted at the 3-position with a thiomethylene linker connected to a 4-methoxy benzamide moiety. The 5-position of the triazole ring is further substituted with a thioether linkage to a 2-(4-methoxyphenyl)-2-oxoethyl group. [] The presence of multiple aromatic rings and heteroatoms suggests potential for diverse interactions with biological targets.
4-methoxy-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been investigated as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR-1). [] FGFR-1 is a tyrosine kinase receptor involved in cell growth and differentiation, and its dysregulation is implicated in various cancers, including cholangiocarcinoma. [] The compound demonstrated promising binding affinity for FGFR-1 in silico, surpassing the binding affinity of Infigratinib, a known FGFR-1 inhibitor used in the treatment of cholangiocarcinoma. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2